molecular formula C9H8N2O2S B1268305 1-(Phenylsulfonyl)-1H-imidazole CAS No. 46248-01-5

1-(Phenylsulfonyl)-1H-imidazole

Cat. No.: B1268305
CAS No.: 46248-01-5
M. Wt: 208.24 g/mol
InChI Key: WOKXNHIYUMJTHA-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-imidazole is an organic compound characterized by the presence of a phenylsulfonyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of imidazole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product with high efficiency .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .

Mechanism of Action

The mechanism by which 1-(Phenylsulfonyl)-1H-imidazole exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells, while its anticancer effects could involve the disruption of cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(Phenylsulfonyl)-1H-imidazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(benzenesulfonyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-14(13,11-7-6-10-8-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKXNHIYUMJTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339288
Record name 1-(Phenylsulfonyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46248-01-5
Record name 1-(Phenylsulfonyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of imidazole (27.2 g, 0.4 mol), and benzenesulphonyl chloride (35.3 g, 0.2 mol) in dry tetrahydrofuran (200 ml) was stirred at ambient temperature for 1 h, when the resulting precipitate was removed by filtration. The filtrate was evaporated under reduced pressure and the resulting solid was recrystallised from benzene/petroleum ether (b.p. 40°-60°), to afford 1-(benzenesulphonyl)imidazole, m.p. 82°-83°.
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
35.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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